molecular formula C16H15N3O4S B2531630 Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate CAS No. 941881-44-3

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2531630
CAS No.: 941881-44-3
M. Wt: 345.37
InChI Key: ONDQFUDJIHFIGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate is a complex chemical compound with a unique structure that combines multiple heterocyclic rings. This compound is known for its versatility and is used in various scientific research fields, including pharmaceutical development and material science.

Preparation Methods

The synthesis of Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate involves several steps, starting with the preparation of the core heterocyclic structures. The synthetic route typically includes the formation of the furo[3,2-b]pyridine and thiazole rings, followed by their coupling through amide bond formation. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using reagents like halogens or sulfonyl chlorides.

Scientific Research Applications

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate: This compound shares a similar furo[3,2-b]pyridine core but differs in the substitution pattern and functional groups.

    Thiazole derivatives: These compounds have a thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combined heterocyclic structure, which imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

ethyl 2-[2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-3-22-14(20)6-10-8-24-16(18-10)19-15(21)13-7-11-12(23-13)5-4-9(2)17-11/h4-5,7-8H,3,6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQFUDJIHFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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